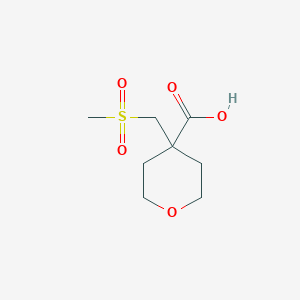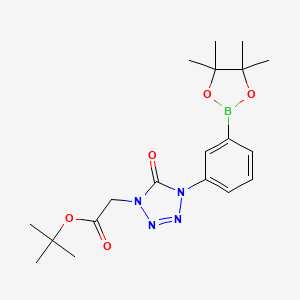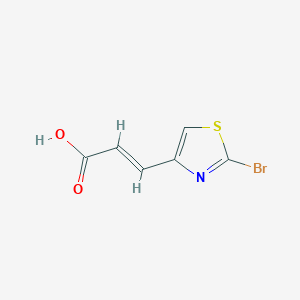
(2e)-3-(2-Bromo-1,3-thiazol-4-yl)prop-2-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2e)-3-(2-Bromo-1,3-thiazol-4-yl)prop-2-enoic acid is an organic compound that contains a thiazole ring substituted with a bromine atom and a propenoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2e)-3-(2-Bromo-1,3-thiazol-4-yl)prop-2-enoic acid typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.
Bromination: The thiazole ring is then brominated using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Formation of Propenoic Acid Moiety:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the double bond in the propenoic acid moiety, converting it to a single bond.
Substitution: The bromine atom on the thiazole ring can be substituted with various nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperoxybenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Saturated carboxylic acids.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
Medicinal Chemistry: As a building block for the synthesis of biologically active molecules.
Organic Synthesis: As an intermediate in the synthesis of complex organic compounds.
Material Science: In the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of (2e)-3-(2-Bromo-1,3-thiazol-4-yl)prop-2-enoic acid would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the bromine atom and the thiazole ring can influence its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
(2e)-3-(2-Chloro-1,3-thiazol-4-yl)prop-2-enoic acid: Similar structure but with a chlorine atom instead of bromine.
(2e)-3-(2-Methyl-1,3-thiazol-4-yl)prop-2-enoic acid: Similar structure but with a methyl group instead of bromine.
Uniqueness
The presence of the bromine atom in (2e)-3-(2-Bromo-1,3-thiazol-4-yl)prop-2-enoic acid can impart unique reactivity and properties compared to its analogs. Bromine is a larger and more electronegative atom, which can influence the compound’s chemical behavior and interactions.
Properties
Molecular Formula |
C6H4BrNO2S |
|---|---|
Molecular Weight |
234.07 g/mol |
IUPAC Name |
(E)-3-(2-bromo-1,3-thiazol-4-yl)prop-2-enoic acid |
InChI |
InChI=1S/C6H4BrNO2S/c7-6-8-4(3-11-6)1-2-5(9)10/h1-3H,(H,9,10)/b2-1+ |
InChI Key |
WPAPCBRWSRKUNF-OWOJBTEDSA-N |
Isomeric SMILES |
C1=C(N=C(S1)Br)/C=C/C(=O)O |
Canonical SMILES |
C1=C(N=C(S1)Br)C=CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


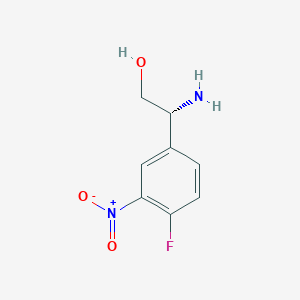
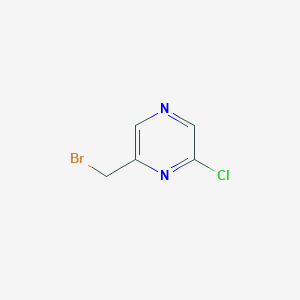
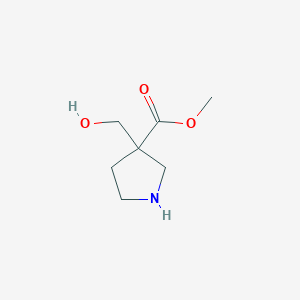
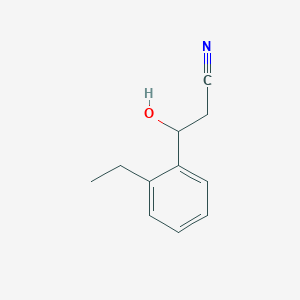
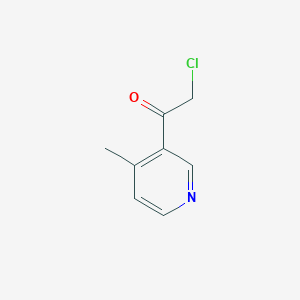
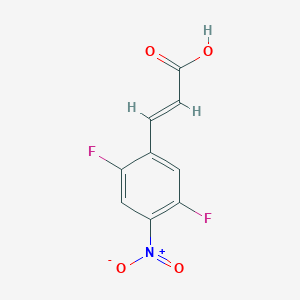
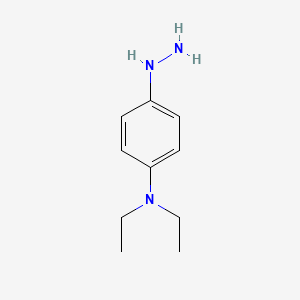
![2-Chloro-1-{4-[(4-chlorophenyl)(phenyl)methyl]piperazin-1-yl}ethan-1-one](/img/structure/B13596951.png)

![Tert-butyl 5-methoxy-3-azabicyclo[3.1.1]heptane-1-carboxylate](/img/structure/B13596960.png)
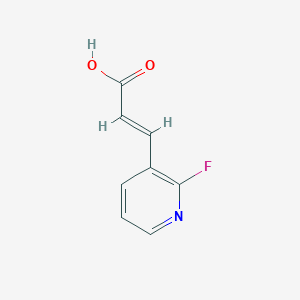
![rac-(2R,4S)-1-[(tert-butoxy)carbonyl]-4-ethylpiperidine-2-carboxylic acid](/img/structure/B13596970.png)
